molecular formula C11H9F4N B14787527 (2,3-Bis(difluoromethyl)phenyl)propanenitrile

(2,3-Bis(difluoromethyl)phenyl)propanenitrile

Cat. No.: B14787527
M. Wt: 231.19 g/mol
InChI Key: WWLKWJJEDAFTAG-UHFFFAOYSA-N
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Description

(2,3-Bis(difluoromethyl)phenyl)propanenitrile is an organic compound with the molecular formula C11H9F4N and a molecular weight of 231.19 g/mol . This compound is characterized by the presence of two difluoromethyl groups attached to a phenyl ring, which is further connected to a propanenitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Bis(difluoromethyl)phenyl)propanenitrile typically involves the fluorination of precursor compounds. One common method involves the use of fluorinating agents such as bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent) or aminodifluorosulfinium tetrafluoroborate salts . These reagents are effective in converting alcohols, aldehydes, and ketones to their corresponding gem-difluorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalytic systems and advanced fluorination techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(2,3-Bis(difluoromethyl)phenyl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The difluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

    Oxidation: Formation of difluoromethyl ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,3-Bis(difluoromethyl)phenyl)propanenitrile is utilized in various scientific research fields:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2,3-Bis(difluoromethyl)phenyl)propanenitrile involves its interaction with specific molecular targets. The difluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The nitrile group can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Bis(difluoromethyl)phenyl)propanenitrile is unique due to the specific positioning of the difluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of two difluoromethyl groups enhances its stability and lipophilicity compared to similar compounds with different substituents .

Properties

Molecular Formula

C11H9F4N

Molecular Weight

231.19 g/mol

IUPAC Name

3-[2,3-bis(difluoromethyl)phenyl]propanenitrile

InChI

InChI=1S/C11H9F4N/c12-10(13)8-5-1-3-7(4-2-6-16)9(8)11(14)15/h1,3,5,10-11H,2,4H2

InChI Key

WWLKWJJEDAFTAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)F)C(F)F)CCC#N

Origin of Product

United States

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